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molecular formula C5H6N6S2 B8409455 2-amino-5-(1-methyl-1H-tetrazol-5-ylthio)thiazole

2-amino-5-(1-methyl-1H-tetrazol-5-ylthio)thiazole

Cat. No. B8409455
M. Wt: 214.3 g/mol
InChI Key: SSLALRPEICISIZ-UHFFFAOYSA-N
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Patent
US05256675

Procedure details

A mixture of 2-acetylamino-5-(1-methyl-1H-tetrazol-5-ylthio)thiazole (2.0 g) in a mixture of ethanol (20 ml) and aqueous 6N-hydrochloric acid (5 ml) was refluxed for 4 hours with stirring. The reaction mixture was concentrated under reduced pressure and the residue was adjusted to pH 8 using aqueous sodium bicarbonate under ice cooling. The precipitates were collected by filtration, washed with water and the solid was recrystallized from ethanol to give 2-amino-5-(1-methyl-1H-tetrazol-5-ylthio)thiazole (0.81 g, yield: 48.5%). mp: 186°-188° C. (dec.)
Name
2-acetylamino-5-(1-methyl-1H-tetrazol-5-ylthio)thiazole
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[S:6][C:7]([S:10][C:11]2[N:15]([CH3:16])[N:14]=[N:13][N:12]=2)=[CH:8][N:9]=1)(=O)C.Cl>C(O)C>[NH2:4][C:5]1[S:6][C:7]([S:10][C:11]2[N:15]([CH3:16])[N:14]=[N:13][N:12]=2)=[CH:8][N:9]=1

Inputs

Step One
Name
2-acetylamino-5-(1-methyl-1H-tetrazol-5-ylthio)thiazole
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)NC=1SC(=CN1)SC1=NN=NN1C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the solid was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=CN1)SC1=NN=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 48.5%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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